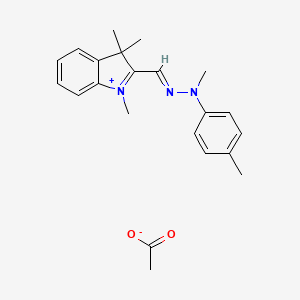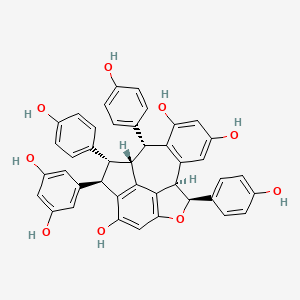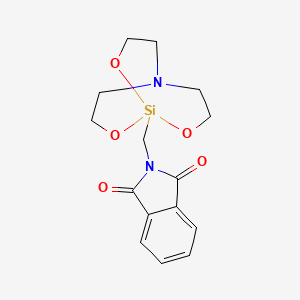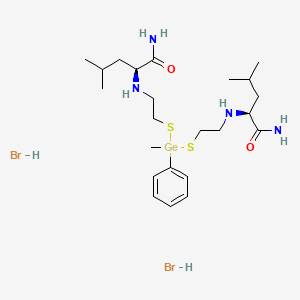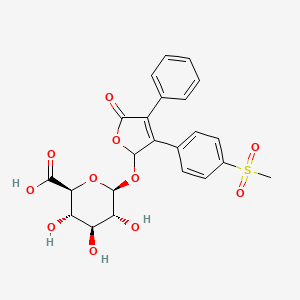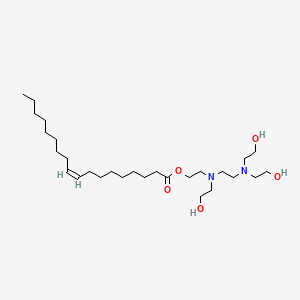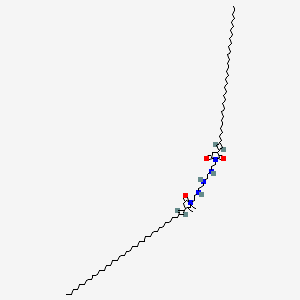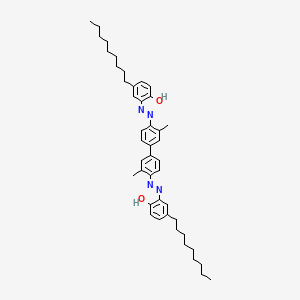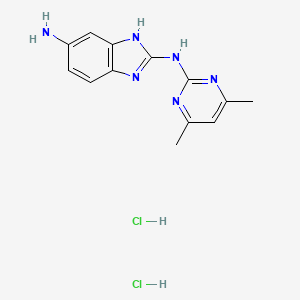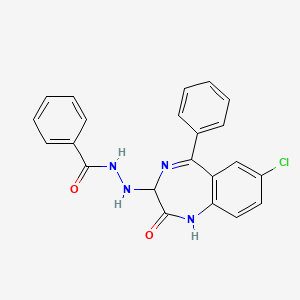
7-Chloro-5-phenyl-3-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-5-phenyl-3-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one: is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, sedative, and muscle relaxant properties . This specific compound is characterized by the presence of a chloro group at the 7th position, a phenyl group at the 5th position, and a benzoylhydrazino group at the 3rd position of the benzodiazepine core structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-phenyl-3-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the 1,4-benzodiazepine-2-one core.
Introduction of the Chloro Group: The chloro group is introduced at the 7th position through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Phenyl Group: The phenyl group is introduced at the 5th position via a Friedel-Crafts acylation reaction.
Formation of the Benzoylhydrazino Group: The benzoylhydrazino group is introduced at the 3rd position through a condensation reaction with benzoyl hydrazine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow chemistry techniques are often employed to enhance efficiency and yield .
化学反応の分析
Types of Reactions:
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The chloro group at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzodiazepines.
科学的研究の応用
Chemistry:
Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various benzodiazepine derivatives with potential pharmacological activities.
Biology:
Receptor Studies: It is used in studies to understand the binding interactions with benzodiazepine receptors in the central nervous system.
Medicine:
Pharmacological Research: The compound is investigated for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry:
Pharmaceutical Manufacturing: It is used in the production of benzodiazepine-based medications.
作用機序
The compound exerts its effects by binding to the benzodiazepine receptors in the central nervous system. These receptors are associated with the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). By enhancing the binding of GABA to its receptors, the compound increases the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects .
類似化合物との比較
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Phenazepam: A benzodiazepine with a bromine group at the 7th position and similar pharmacological effects.
Oxazepam: A benzodiazepine with a hydroxyl group at the 3rd position.
Uniqueness: 7-Chloro-5-phenyl-3-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one is unique due to the presence of the benzoylhydrazino group at the 3rd position, which may confer distinct pharmacological properties compared to other benzodiazepines .
特性
CAS番号 |
84044-24-6 |
|---|---|
分子式 |
C22H17ClN4O2 |
分子量 |
404.8 g/mol |
IUPAC名 |
N'-(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)benzohydrazide |
InChI |
InChI=1S/C22H17ClN4O2/c23-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)25-20(22(29)24-18)26-27-21(28)15-9-5-2-6-10-15/h1-13,20,26H,(H,24,29)(H,27,28) |
InChIキー |
ZATAEBQHVRCMSX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)NNC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


